molecular formula C10H12N2O2S B8448218 N-[1-cyano-1-phenylethyl]methanesulfonamide

N-[1-cyano-1-phenylethyl]methanesulfonamide

Cat. No.: B8448218
M. Wt: 224.28 g/mol
InChI Key: STPWEAXKNOWAKF-UHFFFAOYSA-N
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Description

N-[1-cyano-1-phenylethyl]methanesulfonamide is an organic compound characterized by the presence of a phenyl group, a methylsulfonamido group, and a nitrile group attached to a propionitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyano-1-phenylethyl]methanesulfonamide typically involves the selective mono-methylation of phenylacetonitrile. This process can be achieved using dimethyl carbonate as an alkylating agent in the presence of a catalyst such as 3-aminopropylsilyl functionalized MCM-41 . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a set duration to ensure high conversion and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as mixing the reactants, heating, and maintaining the reaction conditions to achieve high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyano-1-phenylethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions where the methylsulfonamido group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[1-cyano-1-phenylethyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-cyano-1-phenylethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-cyano-1-phenylethyl]methanesulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

N-(1-cyano-1-phenylethyl)methanesulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-10(8-11,12-15(2,13)14)9-6-4-3-5-7-9/h3-7,12H,1-2H3

InChI Key

STPWEAXKNOWAKF-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2 g (0.0109 mole) 2-amino-2-phenyl-propionitrile hydrochloride (the product of Example 11) in methylene chloride (about 50 ml), 2.6 g (0.0218 mole) 4-dimethylaminopyridine was added, followed by 1.3 g (0.0109 mole) methanesulfonyl chloride in 10 ml methylene chloride in an exothermic addition. The reaction mixture was stirred for 2 hours at room temperature. The reaction mixture was poured into 100 ml ice water. The layers were separated using a separatory funnel. The organic (methylene chloride) phase was washed twice with water, dried over magnesium sulfate, filtered and stripped to give 2 g of the above-identified product as an orange slush.
Name
2-amino-2-phenyl-propionitrile hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
catalyst
Reaction Step Four

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